molecular formula C12H12N6O3S B5695740 2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide

2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide

Cat. No. B5695740
M. Wt: 320.33 g/mol
InChI Key: VYTOJFNXYYDICC-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as MNPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPH is a hydrazine derivative that has shown promise in various fields of research, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that regulates various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains. This compound has also been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In addition, this compound has been shown to possess antioxidant properties and can scavenge reactive oxygen species.

Advantages and Limitations for Lab Experiments

2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide has several advantages for laboratory experiments. It is a relatively stable compound and can be synthesized in high purity and yield. This compound is also soluble in various solvents, making it suitable for use in different experimental systems. However, this compound has some limitations as well. It is a relatively new compound, and its biological and toxicological properties are not fully understood. This compound is also relatively expensive, which may limit its use in some research studies.

Future Directions

There are several future directions for the research on 2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide. One potential direction is to investigate its potential as an anti-cancer agent. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as an antibacterial and antifungal agent. This compound has shown activity against various bacterial and fungal strains, and further studies are needed to determine its mechanism of action and potential clinical applications. Finally, this compound can be further optimized to improve its potency, selectivity, and pharmacokinetic properties, making it a more effective research tool and potential drug candidate.
Conclusion:
This compound is a promising compound that has shown potential in various fields of scientific research. Its synthesis method has been optimized to yield high purity and yield, making it suitable for various research applications. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and molecular biology. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a research tool and potential drug candidate.

Synthesis Methods

The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide involves the reaction of 4-nitrobenzaldehyde and 1-methyl-1H-pyrazol-3-carbohydrazide in the presence of thiosemicarbazide. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to the final product using sodium borohydride. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various research applications.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to possess potent anti-inflammatory and anti-cancer activities. This compound has also been studied for its potential use as an antibacterial and antifungal agent. In biochemistry, this compound has been used as a fluorescent probe for the detection of thiols and other reactive oxygen species. In molecular biology, this compound has been used as a labeling agent for the detection of DNA and RNA.

properties

IUPAC Name

1-[(1-methylpyrazole-3-carbonyl)amino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3S/c1-17-7-6-10(16-17)11(19)14-15-12(22)13-8-2-4-9(5-3-8)18(20)21/h2-7H,1H3,(H,14,19)(H2,13,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTOJFNXYYDICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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